

Pharmacokinetics and pharmacodynamics of CSRM617 hydrochloride

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Compound of Interest		
Compound Name:	CSRM617 hydrochloride	
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An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of **CSRM617 Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on the preclinical studies of **CSRM617 hydrochloride**, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2). It is important to note that detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability have not been reported in the peer-reviewed literature.[1] The information presented herein is based on published in vitro and in vivo efficacy studies.

Introduction

CSRM617 hydrochloride is a novel, selective small-molecule inhibitor targeting the ONECUT2 (OC2) transcription factor.[1][2][3][4] OC2 has been identified as a master regulator in lethal prostate cancer, where it suppresses the androgen receptor (AR) axis.[1][3] CSRM617 binds directly to the OC2-HOX domain and has demonstrated potential as a therapeutic agent by inducing apoptosis in prostate cancer cells.[1][2] The hydrochloride salt of CSRM617 is often used due to its enhanced water solubility and stability.[1][4] This technical guide provides a consolidated overview of the initial preclinical findings related to CSRM617, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in these foundational studies.



Pharmacokinetics

A significant gap exists in the publicly available data regarding the pharmacokinetics of **CSRM617 hydrochloride**.[1] To date, key pharmacokinetic parameters from absorption, distribution, metabolism, and excretion (ADME) studies have not been published.[1] Future research will need to characterize the ADME profile of CSRM617 to support its clinical development.[1] Researchers are reportedly working on modifications to the chemical scaffold of CSRM617 to improve its pharmacokinetic properties.[1]

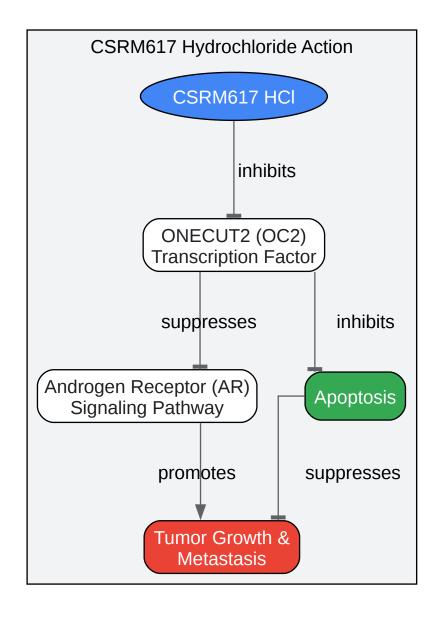
Pharmacodynamics

The pharmacodynamic properties of CSRM617 have been more extensively characterized in preclinical studies.

Mechanism of Action

CSRM617 functions by directly and selectively inhibiting the ONECUT2 transcription factor.[3] It binds to the HOX domain of OC2, which in turn inhibits its transcriptional activity.[3] This leads to the downregulation of OC2 target genes, such as PEG10, and the induction of apoptosis through the activation of Caspase-3 and PARP cleavage.[1][2][5] A key aspect of CSRM617's mechanism is its impact on the androgen receptor (AR) signaling pathway. OC2 directly suppresses the AR transcriptional program; by inhibiting OC2, CSRM617 removes this suppression.[3]





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Caption: Proposed signaling pathway of CSRM617 in prostate cancer cells.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data on the pharmacodynamics of **CSRM617 hydrochloride** from preclinical studies.

Table 1: In Vitro Activity of CSRM617 Hydrochloride



Parameter	Value	Cell Lines/Model	Reference
Binding Affinity (Kd)	7.43 μΜ	Surface Plasmon Resonance (SPR) assay with OC2-HOX domain	[2][5]
In Vitro IC50	5-15 μΜ	Prostate cancer cell lines (e.g., 22Rv1, PC-3, LNCaP, C4-2)	[6]
In Vitro Activity	Inhibition of cell growth (20 nM - 20 µM, 48 hours)	Panel of prostate cancer cell lines	[5]
Induction of apoptosis (10-20 μM, 48-72 hours)	22Rv1 cells	[2]	

Table 2: In Vivo Efficacy of CSRM617 Hydrochloride

Animal Model	Cell Line	Dosing Regimen	Duration	Key Outcomes	Reference
SCID Mice	22Rv1 Xenograft	50 mg/kg, p.o., daily	20 days	Inhibition of tumor growth	[1][2]
SCID Mice	22Rv1 (luciferase- tagged)	50 mg/kg, p.o., daily	Not specified	Significant reduction in the onset and growth of diffuse metastases	[1][5]
Nude Mice	22Rv1 Xenograft	50 mg/kg, i.p., daily	Not specified	Significant reduction of tumor volume and weight	[7]



It is noted that CSRM617 was well-tolerated in these mouse models, with no significant impact on mouse weight.[1][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Surface Plasmon Resonance (SPR) Assay

- Objective: To determine the binding affinity of CSRM617 to the ONECUT2-HOX domain.[4]
- Methodology: SPR assays were conducted to measure the direct binding of CSRM617 to the OC2-HOX domain. The dissociation constant (Kd) was determined from these experiments.

In Vitro Cell Viability and Apoptosis Assays

- Objective: To evaluate the effect of CSRM617 on prostate cancer cell growth and apoptosis.
- Cell Lines: Various prostate cancer cell lines, including 22Rv1, PC-3, LNCaP, and C4-2, were used.[2]
- Methodology:
 - Cell Growth: Cells were treated with CSRM617 hydrochloride at concentrations ranging from 0.01 to 100 μM for 48 hours.[2] Cell viability was then assessed.
 - Apoptosis: 22Rv1 cells were treated with 10-20 μM of CSRM617 for 48 hours or 20 μM for 72 hours.[2] The induction of apoptosis was determined by observing the appearance of cleaved Caspase-3 and PARP.[2]

In Vivo Xenograft and Metastasis Models

- Objective: To assess the anti-tumor and anti-metastatic efficacy of CSRM617 in preclinical mouse models.[4]
- Animal Models: SCID mice and nude mice were used.[1][5][7]
- Methodology:

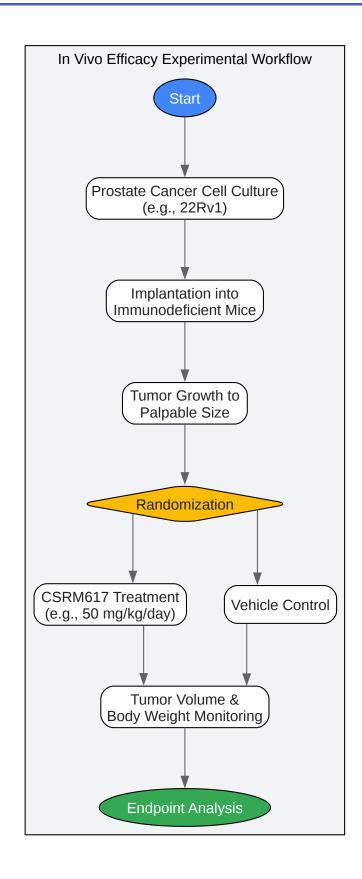






- Xenograft Model: 22Rv1 human prostate cancer cells were subcutaneously implanted into mice.[4][7] Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups.[4] CSRM617 was administered daily at a dose of 50 mg/kg.[2]
 [5] Tumor volume and mouse weight were monitored regularly.[4]
- Metastasis Model: Luciferase-tagged 22Rv1 cells were injected intracardially into SCID mice.[4][5] Two days after injection, daily treatment with CSRM617 (50 mg/kg) or vehicle was initiated.[5] Metastatic progression was monitored by bioluminescence imaging.[4]





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